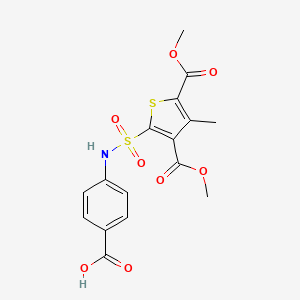

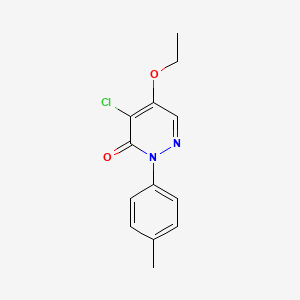

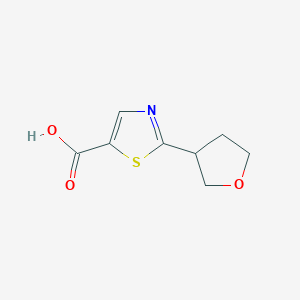

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(methoxycarbonyl)benzoic acid is a compound with the molecular formula C11H10O6 and a molecular weight of 238.2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(methoxycarbonyl)benzoic acid can be represented by the InChI code: 1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

3,5-Bis(methoxycarbonyl)benzoic acid is a white to yellow solid . It has a molecular weight of 238.2 .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research has demonstrated the utility of benzoic acid derivatives in medicinal chemistry, particularly in the development of hypoglycemic agents. For instance, repaglinide, a compound related to the chemical structure of interest, has shown significant activity as a therapeutic agent for type 2 diabetes, highlighting the importance of the benzoic acid moiety and its derivatives in drug design (Grell et al., 1998).

Polymer Science

In the realm of polymer science, novel sulfonated polyimide membranes derived from sulfonated diamines have been synthesized for applications in fuel cells, showcasing the role of sulfonated benzoic acid derivatives in enhancing membrane properties such as solubility, thermal stability, and proton conductivity (Zhai et al., 2007).

Organic Synthesis

The chemical's structure has also found applications in organic synthesis, where it serves as a precursor or an intermediate in the synthesis of complex molecules. A study detailed the synthesis of a Schiff base related to the core structure, providing insights into its potential utility in constructing more complex chemical entities (Subashini et al., 2009).

Environmental Chemistry

In environmental chemistry, derivatives of benzoic acid, particularly those involving sulfonamide groups, have been studied for their transformation mechanisms under various conditions, such as in chlorination disinfection processes. This research offers a glimpse into the environmental fate and behavior of these compounds (Xiao et al., 2013).

Material Science

The exploration of sulfonated thin-film composite nanofiltration membranes incorporating benzoic acid derivatives has led to the development of materials with improved water flux and dye treatment capabilities, underscoring the impact of these compounds on advancing membrane technology (Liu et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQYLGSELOJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)

![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)